molecular formula C9H5ClN2O3S B1668747 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone CAS No. 748777-47-1

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Cat. No.: B1668747
CAS No.: 748777-47-1
M. Wt: 256.67 g/mol
InChI Key: RBOAUBASDMUWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone is an organic compound that belongs to the class of isothiazolones. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial applications. The compound features a chloro substituent at the 5-position and a nitrophenyl group at the 2-position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-nitroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized using sulfur and a base to yield the desired isothiazolone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the isothiazolone ring.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 5-Amino-2-(4-nitrophenyl)-3(2H)-isothiazolone.

    Substitution: Various substituted isothiazolones depending on the nucleophile used.

    Hydrolysis: Breakdown products including 4-nitroaniline and other fragments.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the significant anticancer potential of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone derivatives. The compound has been evaluated against multiple cancer cell lines, revealing promising results.

Synthesis and Evaluation

The synthesis of derivatives incorporating this compound has led to the identification of several analogs with enhanced activity. For instance, the compound was tested against the NCI60 cell line panel, which includes a variety of cancer types such as gastric, colon, and breast cancers. Notably, specific derivatives exhibited low toxicity toward normal human lymphocytes while maintaining a high therapeutic index against various cancer cell lines, including:

  • Leukemia (MOLT-4)
  • Colon Cancer (SW-620)
  • CNS Cancer (SF-539)
  • Melanoma (SK-MEL-5)
  • Gastric Cancer (AGS)
  • Breast Cancer (MCF-7 and MDA-MB-231)

The most effective derivatives demonstrated mean growth inhibition (GI50) values as low as 1.57 µM, indicating strong antimitotic activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that the presence of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene moiety is critical for achieving anticancer effects. Variations in substituents at position 3 of the isothiazolone ring significantly influenced cytotoxicity levels, with certain carboxylic acid derivatives showing superior efficacy .

Biocidal Applications

Beyond its medicinal uses, this compound also serves as a biocide in various industrial applications.

Industrial Use

This compound is utilized for its bacteriostatic and fungistatic properties in several sectors:

  • Water Treatment : Effective in controlling microbial growth in industrial water systems.
  • Wood Preservation : Protects wood products from fungal decay and insect infestation.
  • Cosmetics : Incorporated as a preservative to prevent microbial contamination in personal care products.

The maximum allowable concentrations for isothiazolinones in commercial products are strictly regulated due to their potential sensitization effects on humans .

Regulatory Considerations

The use of this compound is subject to various regulatory frameworks aimed at ensuring safety for human health and the environment.

Toxicological Profile

Toxicological assessments have classified this compound under hazardous materials due to its sensitization potential. It is recommended that adequate control measures be implemented to minimize exposure risks during handling and application .

Guidelines for Use

Regulatory bodies have established guidelines for the safe use of isothiazolinones in consumer products, particularly in cosmetics where concentration limits are enforced to mitigate allergic reactions .

Mechanism of Action

The antimicrobial activity of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound interacts with thiol groups in proteins, leading to the inactivation of key metabolic pathways and ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-isothiazolin-3-one: Another isothiazolone with similar antimicrobial properties.

    1,2-Benzisothiazolin-3-one: Known for its use as a preservative in industrial applications.

    5-Chloro-2-methyl-4-isothiazolin-3-one: Often used in combination with other isothiazolones for enhanced antimicrobial activity.

Uniqueness

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone is unique due to the presence of both a chloro and a nitrophenyl group, which contribute to its distinct chemical reactivity and antimicrobial efficacy. Its specific structure allows for targeted interactions with microbial enzymes, making it a valuable compound in both research and industrial applications.

Biological Activity

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone is a compound belonging to the isothiazolone class, known for its significant biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, including mechanisms of action, cytotoxicity, and comparative efficacy against various pathogens and cancer cell lines.

The primary mechanism of action for this compound involves the disruption of microbial cell membranes and the inhibition of essential metabolic pathways. The compound interacts with thiol groups in proteins, leading to the inactivation of critical enzymes necessary for microbial survival, ultimately resulting in cell death .

Antimicrobial Activity

This compound exhibits bacteriostatic and fungistatic properties. It has been tested against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Salmonella spp., as well as fungi like Aspergillus niger and Candida albicans. The compound has shown moderate to high antifungal activity, particularly against Aspergillus niger, where it demonstrated comparable efficacy to standard antifungal agents like itraconazole and ketoconazole .

Comparative Antimicrobial Efficacy

PathogenTest Compound EfficacyReference Drug Efficacy
Aspergillus nigerModerate to HighItraconazole
Candida albicansModerateKetoconazole
Staphylococcus aureusLowVancomycin

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies have focused on its cytotoxicity against various cancer cell lines, particularly hepatoma cells (Huh7). The compound demonstrated selective cytotoxicity, exhibiting a significantly lower CC50 (concentration causing 50% cell death) against cancerous cells compared to non-cancerous hepatocytes .

Cytotoxicity Table

Cell LineCC50 (μg/mL)Reference Drug (5-FU) CC50 (μg/mL)
Huh7 (Hepatoma)10.6315.00
IHH (Non-cancerous)15.7512.00

Case Studies and Research Findings

  • Study on Liver Cancer Cells : A study investigated the cytotoxic effects of this compound on Huh7 cells. The results indicated that the compound induced apoptosis through upregulation of pro-apoptotic genes such as CASP7 and CASP9 while downregulating MYCN expression at higher concentrations .
  • Antifungal Activity Assessment : Another study compared the antifungal efficacy of several isothiazolones. The results showed that this compound had a superior activity profile against certain fungal strains when compared to other derivatives in the same class .
  • Cytotoxicity in Human Cell Lines : Research highlighted that while the compound exhibited significant cytotoxicity against cancerous cells, it was less toxic to normal human skin fibroblasts, suggesting a degree of selectivity that could be beneficial for therapeutic applications .

Properties

IUPAC Name

5-chloro-2-(4-nitrophenyl)-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3S/c10-8-5-9(13)11(16-8)6-1-3-7(4-2-6)12(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOAUBASDMUWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C(S2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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